(3-Bromo-2,6-dimethoxy-4-pyridyl)diphenylphosphine oxide
Overview
Description
(3-Bromo-2,6-dimethoxy-4-pyridyl)diphenylphosphine oxide is an organophosphorus compound with the molecular formula C19H17BrNO3P. This compound is characterized by the presence of a bromine atom, two methoxy groups, and a diphenylphosphine oxide moiety attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2,6-dimethoxy-4-pyridyl)diphenylphosphine oxide typically involves the reaction of 3-bromo-2,6-dimethoxypyridine with diphenylphosphine oxide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-2,6-dimethoxy-4-pyridyl)diphenylphosphine oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphine oxide group to a phosphine group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium thiolate are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridylphosphine oxides, reduced phosphines, and other derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3-Bromo-2,6-dimethoxy-4-pyridyl)diphenylphosphine oxide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. The compound’s ability to form stable complexes with transition metals makes it valuable in catalytic processes.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of advanced materials and as a reagent in various industrial chemical processes.
Mechanism of Action
The mechanism of action of (3-Bromo-2,6-dimethoxy-4-pyridyl)diphenylphosphine oxide involves its interaction with molecular targets such as enzymes, proteins, and metal ions. The compound can act as a ligand, coordinating with metal centers and influencing their reactivity. Additionally, its phosphine oxide group can participate in redox reactions, affecting the overall chemical environment.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine oxide: Similar in structure but lacks the pyridyl and bromine substituents.
(2,6-Dimethoxy-4-pyridyl)diphenylphosphine oxide: Similar but without the bromine atom.
(3-Bromo-4-pyridyl)diphenylphosphine oxide: Similar but without the methoxy groups.
Uniqueness
(3-Bromo-2,6-dimethoxy-4-pyridyl)diphenylphosphine oxide is unique due to the combination of its bromine, methoxy, and diphenylphosphine oxide groups. This unique structure imparts specific chemical reactivity and binding properties, making it valuable in various applications.
Properties
IUPAC Name |
3-bromo-4-diphenylphosphoryl-2,6-dimethoxypyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrNO3P/c1-23-17-13-16(18(20)19(21-17)24-2)25(22,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEZMVARRFUNGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C(=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)Br)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrNO3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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